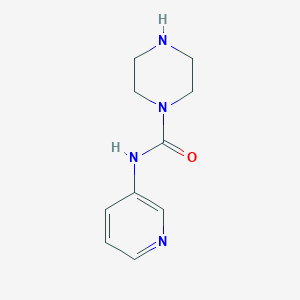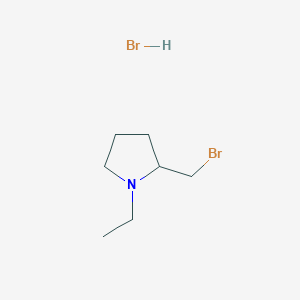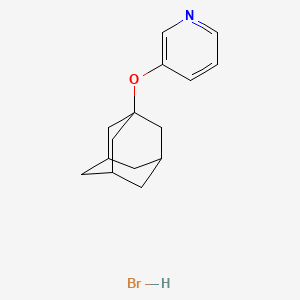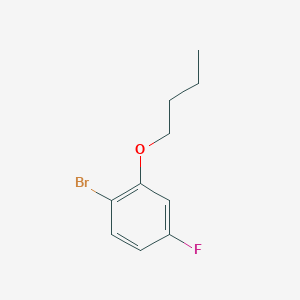
1-Bromo-2-butoxy-4-fluorobenzene
Descripción general
Descripción
1-Bromo-2-butoxy-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Synthesis Analysis
Synthesis methods for this compound primarily involve the introduction of bromine and fluorine atoms into a benzene ring . One commonly used method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced through the substitution of hydrogen atoms in the benzene ring .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H12BrFO . The InChI code for this compound is 1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9 (11)10 (12)7-8/h4-5,7H,2-3,6H2,1H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 247.11 . It is insoluble in water . The boiling point is 150°C and the melting point is -16°C .Aplicaciones Científicas De Investigación
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is an innovative approach where 1-butoxy-4-nitrobenzene, closely related to 1-Bromo-2-butoxy-4-fluorobenzene, was synthesized using 4-nitrophenol with n-butyl bromide. This method involves aqueous potassium carbonate catalyzed by a new multi-site phase-transfer catalyst under ultrasonic conditions, significantly enhancing the reaction efficiency compared to traditional methods (Harikumar & Rajendran, 2014).
Palladium-Catalyzed Suzuki-Miyaura Cross Couplings
In the realm of cross-coupling reactions, this compound can serve as a valuable precursor. For instance, potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]trifluoroborate was used in Suzuki-type coupling reactions, where different aryl and hetaryl bromides were successfully coupled under optimized conditions. This study showcases the utility of brominated compounds in forming diverse chemical structures through palladium-catalyzed reactions (Kassis et al., 2009).
Synthesis of Radiolabeled Compounds
The synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiopharmaceutical development, represents another application. This compound, closely related to this compound, was prepared through nucleophilic aromatic substitution reactions, highlighting its potential in creating radio-labeled compounds for medical imaging applications (Ermert et al., 2004).
Carbonylative Transformations in Organic Synthesis
Carbonylative transformations of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, leading to the formation of six-membered heterocycles. This process demonstrates the compound's role in facilitating the combination of carbonylation and nucleophilic substitution, expanding the toolbox for synthesizing heterocyclic compounds (Chen et al., 2014).
Electrolyte Additive in Lithium-Ion Batteries
In the field of energy storage, 4-bromo-2-fluoromethoxybenzene, a compound similar to this compound, was investigated as a bi-functional electrolyte additive for lithium-ion batteries. It showcased the ability to form a protective polymer film on the electrode surface at high voltages, providing overcharge protection and enhancing the thermal stability of the batteries, illustrating the compound's potential in improving lithium-ion battery safety and performance (Zhang, 2014).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-butoxy-4-fluorobenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that occurs when a hydrogen atom is removed .
Mode of Action
This compound interacts with its target through a free radical reaction . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide, and the process continues .
Biochemical Pathways
The action of this compound affects the pathway of electrophilic aromatic substitution . In this pathway, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s reactivity at the benzylic position suggests it may undergo metabolic transformations in the body .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by an electrophile, followed by the removal of a proton .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide can facilitate the bromination of fluorobenzene . Additionally, the compound’s reactivity may be affected by the pH and temperature of its environment .
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-butoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDXLVKJJHIJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718349 | |
| Record name | 1-Bromo-2-butoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036724-57-8 | |
| Record name | 1-Bromo-2-butoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


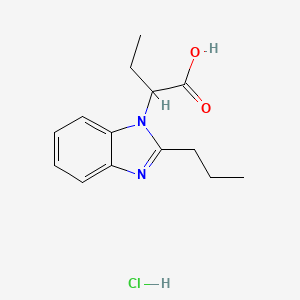
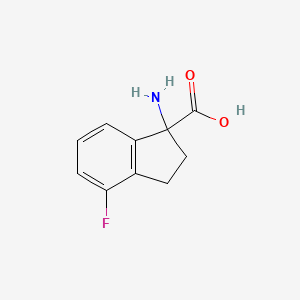



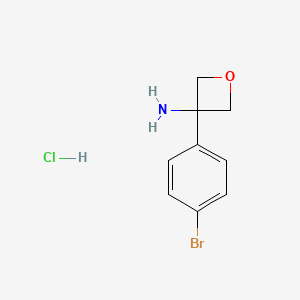
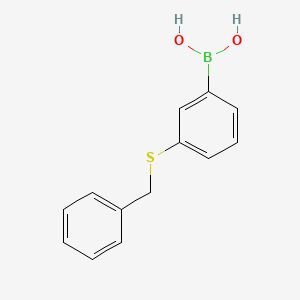
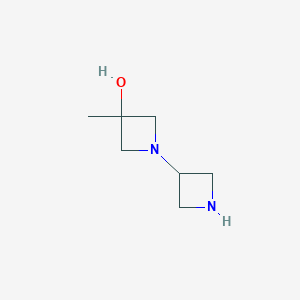
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
